5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-12-4-3-9-23(11-12)30(27,28)14-7-5-13(6-8-14)21-17(24)16-15(19)10-20-18(22-16)29(2,25)26/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAXNZROGKAVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide, with the CAS number 879938-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound's molecular formula is with a molecular weight of 473.0 g/mol. Its structure features a pyrimidine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 473.0 g/mol |
| CAS Number | 879938-54-2 |
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, related compounds showed promising results, indicating potential for the target compound as an antibacterial agent .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, enzyme assays revealed that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table: Enzyme Inhibition Activity
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study: MDM2 Inhibition
In a study involving the SJSA-1 cell line, the compound exhibited moderate growth inhibition at dosages of 100 mg/kg over a period of 14 days. The results indicated a correlation between MDM2 binding affinity and anticancer activity, supporting further exploration into its use as an anticancer drug .
The biological activity of this compound is attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and pyrimidine moieties. These interactions enhance its binding affinity to proteins involved in critical pathways such as apoptosis and cellular proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Pyrimidine Ring)
Variations in the Sulfonamide-Linked Substituent
Electronic and Steric Effects
- Methylsulfonyl (Ms) vs. Sulfanyl (Mtp):
- Piperidinyl vs. Pyrimidinyl substituents (e.g., 2,6-dimethylpyrimidin-4-yl) offer planar rigidity for stacking interactions .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires meticulous control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Exothermic steps (e.g., sulfonylation) require gradual heating (0°C to room temperature) to avoid side reactions .
- Catalysts and reagents : Sodium hydride (NaH) for deprotonation and chlorinating agents (e.g., POCl₃) for introducing chloro groups are critical .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Methodological Example:
| Step | Parameter | Optimal Range |
|---|---|---|
| Sulfonylation | Solvent | DMF, 0–25°C |
| Chlorination | Reagent | POCl₃, 80°C |
| Purification | Technique | Column chromatography (EtOAc/hexane) |
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methylsulfonyl at δ 3.2–3.5 ppm for ¹H; 40–45 ppm for ¹³C) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 527.08) and detects impurities .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can computational methods predict reactivity of intermediates in this compound’s synthesis?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) model transition states and intermediates. For example:
- ICReDD’s Approach : Combines quantum chemistry and machine learning to predict optimal sulfonylation pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction rates and yields .
Case Study :
A 2025 study optimized piperidine sulfonylation using DFT to identify low-energy intermediates, reducing reaction time by 30% .
Advanced: How can researchers resolve contradictions in biological activity data across analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methylpiperidinyl vs. fluorobenzyl groups) and correlate with activity (e.g., IC₅₀ values) .
- Controlled Assays : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and normalize data to reference compounds .
- Data Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Example :
A 2025 SAR study found that 3-methylpiperidinyl analogs showed 10× higher potency than dimethylamino variants due to enhanced hydrophobic interactions .
Advanced: What strategies address spectral anomalies during characterization?
Answer:
- Dynamic NMR : Resolves rotational isomers in sulfonamide groups by analyzing temperature-dependent splitting .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress solvent peaks in ¹H NMR .
Case Study :
Anomalous NOESY correlations in the pyrimidine ring were resolved by confirming non-planar conformations via X-ray crystallography .
Advanced: How can reaction mechanisms be validated for key synthetic steps?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR (-80°C) to stabilize and characterize reactive species (e.g., sulfonyl chloride intermediates) .
- Computational Validation : Match DFT-calculated activation energies with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
